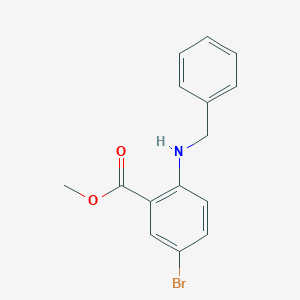

Methyl 2-(benzylamino)-5-bromobenzoate

Description

Methyl 2-(benzylamino)-5-bromobenzoate (CAS: 1131587-77-3) is a benzoate ester derivative featuring a benzylamino group at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine substituent and the steric/electronic properties imparted by the benzylamino group. Its structure allows for further functionalization via nucleophilic substitution or cross-coupling reactions. Synonyms include methyl 5-bromo-2-[(phenylmethyl)amino]benzoate and N-[4-bromo-2-(methoxycarbonyl)phenyl]acetamide .

Properties

CAS No. |

1131587-77-3 |

|---|---|

Molecular Formula |

C15H14BrNO2 |

Molecular Weight |

320.18 g/mol |

IUPAC Name |

methyl 2-(benzylamino)-5-bromobenzoate |

InChI |

InChI=1S/C15H14BrNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |

InChI Key |

CDUZFDBBVFOGDR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The bromine atom at the 5-position can be replaced with other halogens (Cl, I), leading to distinct physicochemical and reactivity profiles:

Key Findings :

Functional Group Variants

Substituent at the 5-Position

This substitution introduces an electron-donating benzyloxy group, altering electronic properties:

Research Insight : The benzyloxy analog’s crystallographic data reveals planar geometry, favoring π-π stacking interactions, whereas bromo-substituted derivatives may exhibit altered packing due to halogen bonding .

Amino Group Modifications

Replacing the benzylamino group with an acetylamino group produces methyl 2-(acetylamino)-5-bromobenzoate (CAS: 138825-96-4):

Core Structure Analogs: Pyrimidine Derivatives

Pyrimidine-based analogs (e.g., methyl 6-(benzylamino)-4-chloro-2-(cyclopropylamino)pyrimidine-5-carboxylate) share functional groups (benzylamino, ester) but differ in core structure:

Comparison with Target :

- Thermal Stability : Pyrimidine derivatives exhibit higher melting points (109–145°C) compared to typical benzoate esters (often liquids or low-melting solids), attributed to hydrogen bonding in the pyrimidine ring .

- Reactivity : The pyrimidine core enables regioselective substitutions, whereas benzoates are more suited for aromatic functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.